Cas no 2165506-16-9 (Benzyl 4-amino-2-methylpyrrolidine-1-carboxylate)

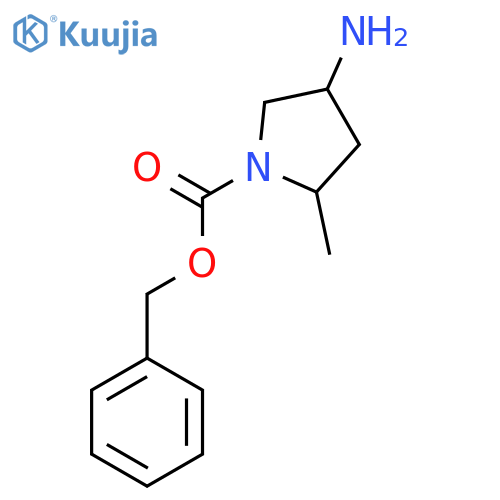

2165506-16-9 structure

商品名:Benzyl 4-amino-2-methylpyrrolidine-1-carboxylate

Benzyl 4-amino-2-methylpyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- benzyl 4-amino-2-methylpyrrolidine-1-carboxylate

- CS-WAA0212

- Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate

- starbld0000760

- AKOS037651836

- 2165506-16-9

- D72312

- CS-17470

- Benzyl 4-amino-2-methylpyrrolidine-1-carboxylate

-

- インチ: 1S/C13H18N2O2/c1-10-7-12(14)8-15(10)13(16)17-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9,14H2,1H3

- InChIKey: SZKATVWIFUEFDE-UHFFFAOYSA-N

- ほほえんだ: O(CC1C=CC=CC=1)C(N1CC(CC1C)N)=O

計算された属性

- せいみつぶんしりょう: 234.136827821 g/mol

- どういたいしつりょう: 234.136827821 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 264

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- ぶんしりょう: 234.29

- トポロジー分子極性表面積: 55.6

Benzyl 4-amino-2-methylpyrrolidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1234254-1g |

Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate |

2165506-16-9 | 97% | 1g |

$1865 | 2024-06-06 | |

| eNovation Chemicals LLC | Y1234254-100mg |

Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate |

2165506-16-9 | 97% | 100mg |

$560 | 2024-06-06 | |

| Chemenu | CM442578-1g |

(2R,4S)-BENZYL 4-AMINO-2-METHYLPYRROLIDINE-1-CARBOXYLATE |

2165506-16-9 | 95%+ | 1g |

$1846 | 2023-01-01 | |

| eNovation Chemicals LLC | Y1234254-1g |

Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate |

2165506-16-9 | 97% | 1g |

$1865 | 2025-02-20 | |

| Aaron | AR01DY2D-100mg |

Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate |

2165506-16-9 | 97% | 100mg |

$500.00 | 2025-02-10 | |

| Aaron | AR01DY2D-250mg |

Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate |

2165506-16-9 | 97% | 250mg |

$832.00 | 2025-02-10 | |

| A2B Chem LLC | AX29193-1g |

Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate |

2165506-16-9 | 97% | 1g |

$2070.00 | 2024-04-20 | |

| eNovation Chemicals LLC | Y1234254-100mg |

Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate |

2165506-16-9 | 97% | 100mg |

$560 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1234254-250mg |

Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate |

2165506-16-9 | 97% | 250mg |

$930 | 2025-02-20 | |

| 1PlusChem | 1P01DXU1-100mg |

Benzyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate |

2165506-16-9 | 97% | 100mg |

$567.00 | 2023-12-19 |

Benzyl 4-amino-2-methylpyrrolidine-1-carboxylate 関連文献

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

2165506-16-9 (Benzyl 4-amino-2-methylpyrrolidine-1-carboxylate) 関連製品

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量